2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium
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Overview
Description
2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium is a complex organic compound that belongs to the class of morpholinium salts. This compound is characterized by its unique structure, which includes a morpholine ring substituted with hydroxy, dimethyl, and diphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium typically involves the reaction of morpholine derivatives with appropriate phenyl and methyl substituents. One common method includes the alkylation of morpholine with phenyl and methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit diverse biological activities.
Coumarin derivatives: Known for their biological and pharmaceutical properties, coumarins also contain oxygen heterocycles.
Indole derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
2-Hydroxy-4,4-dimethyl-2,5-diphenylmorpholin-4-ium is unique due to its specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
678194-29-1 |
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Molecular Formula |
C18H22NO2+ |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4,4-dimethyl-2,5-diphenylmorpholin-4-ium-2-ol |
InChI |
InChI=1S/C18H22NO2/c1-19(2)14-18(20,16-11-7-4-8-12-16)21-13-17(19)15-9-5-3-6-10-15/h3-12,17,20H,13-14H2,1-2H3/q+1 |
InChI Key |
YLJHEMWPLPQNIG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC(OCC1C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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